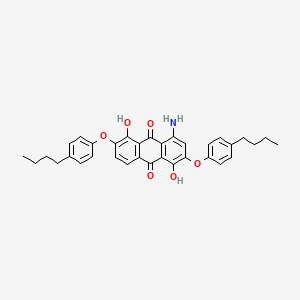

4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione

Description

4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione is a polyfunctionalized anthraquinone derivative characterized by amino, hydroxyl, and 4-butylphenoxy substituents. This compound belongs to the anthraquinone family, which is widely studied for applications in dyes, pharmaceuticals, and materials science due to its conjugated aromatic system and redox properties.

The structural uniqueness of this compound arises from its 4-butylphenoxy and amino groups at positions 2, 6, and 4, respectively, which may enhance solubility in organic solvents and alter electronic properties compared to simpler anthraquinones like Anthrarufin (1,5-dihydroxyanthracene-9,10-dione) .

Properties

CAS No. |

102185-00-2 |

|---|---|

Molecular Formula |

C34H33NO6 |

Molecular Weight |

551.6 g/mol |

IUPAC Name |

4-amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C34H33NO6/c1-3-5-7-20-9-13-22(14-10-20)40-26-18-17-24-28(32(26)37)34(39)29-25(35)19-27(33(38)30(29)31(24)36)41-23-15-11-21(12-16-23)8-6-4-2/h9-19,37-38H,3-8,35H2,1-2H3 |

InChI Key |

RJPWQIGFPDGPOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)CCCC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the anthracene-9,10-dione core, followed by the introduction of the amino and butylphenoxy groups. Common reagents used in these reactions include aniline derivatives, butylphenols, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

Substitution: The amino and butylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes

Scientific Research Applications

4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its quinone moiety can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Anthrarufin lacks amino or alkyl substituents, limiting its solubility in non-polar solvents compared to the target compound .

Physicochemical Properties

Biological Activity

4-Amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione (CAS: 102185-00-2) is a synthetic compound belonging to the anthraquinone family. Its structure features multiple functional groups that contribute to its biological activity. This article explores the biological effects of this compound, including its antimicrobial and cytotoxic properties, supported by relevant studies and data.

- Molecular Formula : C34H33NO6

- Molar Mass : 551.63 g/mol

- Structural Features : The compound consists of an anthracene backbone with two butylphenoxy groups and hydroxyl substitutions, which are critical for its biological interactions.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of anthraquinone derivatives, including 4-amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione. A study demonstrated that similar compounds exhibit significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related aminoanthraquinones were reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 |

| Pseudomonas aeruginosa | 0.1 |

| Candida albicans | 0.1 |

| Escherichia coli | 0.5 |

These results suggest that the presence of amino and hydroxyl groups enhances the antimicrobial efficacy of anthraquinone derivatives .

Cytotoxicity

In addition to antimicrobial properties, compounds with similar structures have shown cytotoxic effects against cancer cell lines. For instance, derivatives of anthraquinones have been tested for their ability to inhibit cell proliferation in various cancer models:

- Cell Lines Tested : Doxorubicin-selected tumor cells and P-glycoprotein-expressing cells.

- Mechanism of Action : The cytotoxicity is often linked to the inhibition of topoisomerase I and telomerase activities, which are crucial for DNA replication and repair in cancer cells .

Study on Antitumor Activity

A study investigated the synthesis and biological evaluation of new aminoanthraquinone derivatives derived from 1,4-dihydroxyanthracene-9,10-dione. These derivatives displayed significant antitumor activity against various cancer cell lines:

- Results : Selected compounds inhibited cell growth with IC50 values in the low micromolar range.

- : The antitumor effects were attributed to the structural modifications that enhance interactions with cellular targets involved in proliferation .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through oxidative stress pathways and mitochondrial dysfunction. This suggests that 4-amino-2,6-bis(4-butylphenoxy)-1,5-dihydroxyanthracene-9,10-dione may act as a potential chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.